

G140: A Comparative Analysis of Efficacy in Human versus Murine cGAS Inhibition

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Compound of Interest		
Compound Name:	G140	
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The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a cornerstone of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of infection or cellular damage.[1] Upon dsDNA binding, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which in turn activates STING, leading to the production of type I interferons and other pro-inflammatory cytokines.[1] [2] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases, making cGAS a significant therapeutic target.[1][3]

G140 is a potent small-molecule inhibitor developed to specifically target human cGAS (h-cGAS).[1][4] This guide provides a detailed comparison of **G140**'s efficacy against human and murine cGAS (m-cGAS), supported by quantitative data and experimental methodologies, to aid researchers in designing and interpreting preclinical studies.

Quantitative Comparison of G140 Efficacy

G140 exhibits striking species-specific selectivity, with significantly higher potency against human cGAS compared to its murine counterpart.[1] This selectivity is evident in both biochemical and cellular assays.



Parameter	G140	G150	RU.521	Reference
Biochemical IC50 (h-cGAS)	14.0 nM	10.2 nM	2.94 μΜ	[5][6][7]
Biochemical IC50 (m-cGAS)	442 nM	No Inhibition	110 nM	[5][6][7]
Cellular IC50 (Human THP-1 cells, IFNB1 mRNA)	1.70 μΜ	1.96 μΜ	Not Reported	[5][8]
Cellular IC50 (Primary Human Macrophages)	≤1 µM	≤1 μM	Not Reported	[5][8]
Cellular IC50 (Mouse Macrophages)	Not Reported	Not Reported	0.70 μΜ	[8]
Cellular LD50 (THP-1 cells)	>100 μM	53.0 μΜ	Not Reported	[5]

Note: The discrepancy between biochemical and cellular IC50 values is likely due to factors such as cell membrane permeability and potential cellular metabolism of the compound.[5]

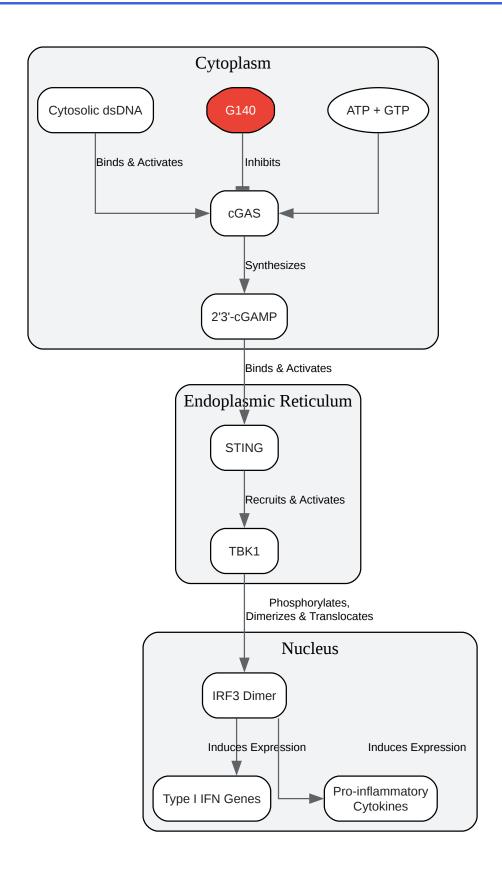
Mechanism of Action

G140 functions as a competitive inhibitor of cGAS.[1] Co-crystallization studies of related compounds have shown that these inhibitors bind to the catalytic pocket of the enzyme.[2][4] By occupying this active site, **G140** physically blocks the substrates, ATP and GTP, from binding, thereby preventing the synthesis of cGAMP and halting the downstream inflammatory signaling cascade.[1]

Signaling Pathways and Experimental Workflows

To understand the context of **G140**'s function, it is crucial to visualize the cGAS-STING signaling pathway it inhibits and the typical workflow for its evaluation.

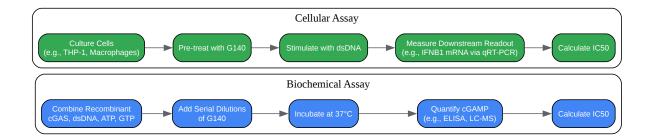




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Caption: The cGAS-STING signaling pathway and the point of inhibition by G140.





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Caption: A typical experimental workflow for assessing the potency of cGAS inhibitors.

Experimental Protocols Biochemical cGAS Enzyme Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified cGAS.[2][9]

Objective: To determine the biochemical IC50 value of G140 for human or murine cGAS.

Materials:

- Recombinant human or murine cGAS protein.[10]
- G140 stock solution in DMSO.[10]
- dsDNA activator (e.g., herring testes DNA).[9]
- ATP and GTP.[9]
- · Assay buffer.
- Assay plates.
- Method for cGAMP quantification (e.g., ELISA kit, LC-MS).[10]



Procedure:

- Preparation: Prepare serial dilutions of G140 in assay buffer. Ensure the final DMSO concentration is consistent and non-inhibitory (typically ≤1%).[10]
- Reaction Setup: In an assay plate, combine the recombinant cGAS enzyme, dsDNA activator, and the serially diluted G140 or vehicle control.[10]
- Initiation: Start the reaction by adding a mixture of ATP and GTP to each well.[10]
- Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow for cGAMP synthesis.[10]
- Termination: Stop the reaction using a suitable stop solution (e.g., EDTA).[11]
- Quantification: Measure the amount of cGAMP produced in each well using a validated method.[10]
- Data Analysis: Normalize the data to the vehicle-treated control (100% activity). Plot the percentage of inhibition against the logarithm of the **G140** concentration and use non-linear regression to calculate the IC50 value.[5]

Cellular cGAS Inhibition Assay

This assay measures the ability of **G140** to inhibit the cGAS pathway in a cellular context.[5]

Objective: To determine the cellular IC50 of G140 in human monocytic THP-1 cells.

Materials:

- THP-1 cells.
- Cell culture medium and supplements.
- G140 stock solution in DMSO.
- Transfection reagent.
- dsDNA (e.g., interferon-stimulatory DNA).



Reagents for RNA extraction and qRT-PCR.

Procedure:

- Cell Culture: Plate THP-1 cells in a suitable format (e.g., 96-well plate) and allow them to adhere or stabilize.[5]
- Inhibitor Treatment: Pre-incubate the cells with a range of **G140** concentrations or vehicle control for a specified period (e.g., 1-2 hours).[5]
- Stimulation: Transfect the cells with dsDNA to activate the cGAS pathway.[8]
- Incubation: Incubate the cells for a period sufficient to induce target gene expression (e.g., 4-6 hours for IFNB1 mRNA).[7]
- RNA Extraction and qRT-PCR: Lyse the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR (qRT-PCR) to measure the mRNA levels of an interferon-stimulated gene (e.g., IFNB1 or CXCL10).[1][5]
- Data Analysis: Normalize the target gene expression to a housekeeping gene. Calculate the
 percentage of inhibition for each G140 concentration relative to the dsDNA-stimulated,
 vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response
 curve.[5]

Conclusion

G140 is a potent and highly selective inhibitor of human cGAS, demonstrating substantial efficacy in both biochemical and cellular assays.[5][12] Its activity against murine cGAS is significantly lower, with a biochemical IC50 value over 30 times higher than that for the human enzyme.[6][7] This pronounced species selectivity is a critical factor for researchers to consider. While **G140** serves as an excellent tool for studying the human cGAS-STING pathway, its direct application in standard mouse models will not yield informative results regarding its potential therapeutic efficacy.[2] For in vivo studies in mice, alternative strategies such as using a murine-specific inhibitor like RU.521 or employing knock-in mouse models that express humanized cGAS are necessary.[2][8]



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